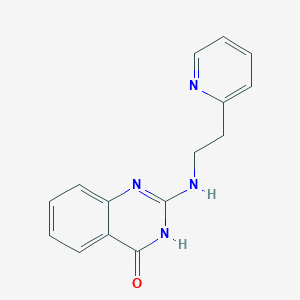
2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one is a heterocyclic compound that features both quinazolinone and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 2-(2-bromoethyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted quinazolinone and pyridine derivatives, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(Pyridin-2-yl)ethyl)amino)quinazoline
- 2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4-ol
- 2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4-thione
Uniqueness
2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one is unique due to its specific combination of quinazolinone and pyridine moieties, which confer distinct biological activities. Its structural features allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development.
Properties
CAS No. |
61741-33-1 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H14N4O/c20-14-12-6-1-2-7-13(12)18-15(19-14)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H2,17,18,19,20) |
InChI Key |
YLDXYBANGSYBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)

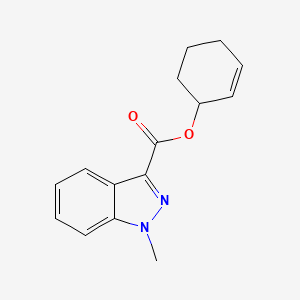
![(2R)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856583.png)
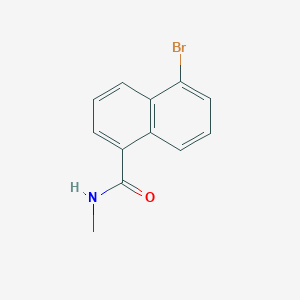
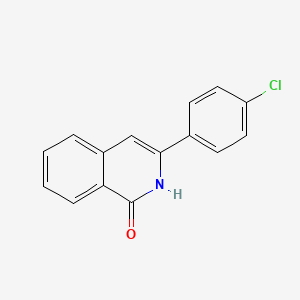
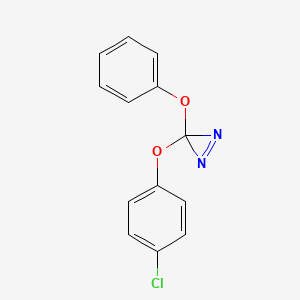
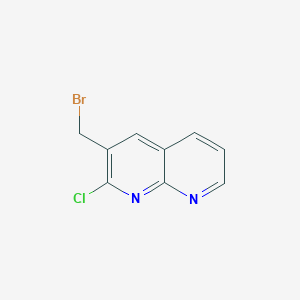
![2,2-Difluoro-1,3-dioxolo[4,5-h][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B11856614.png)
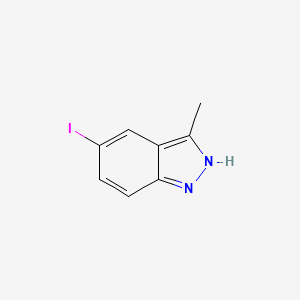
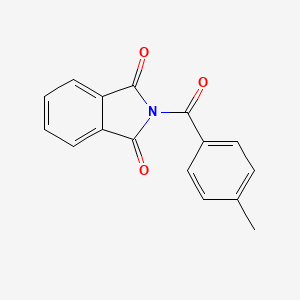
![6-Fluoro-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B11856632.png)

